molecular formula C8H16N2O3S2 B11608604 3-({[(2-Hydroxyethyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione

3-({[(2-Hydroxyethyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione

Cat. No.: B11608604
M. Wt: 252.4 g/mol
InChI Key: SACVKLIHOSVAEB-UHFFFAOYSA-N
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Description

3-({[(2-Hydroxyethyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione is a sulfur-containing heterocyclic compound characterized by a saturated five-membered thiolane ring (tetrahydrothiophene) with two sulfone (1,1-dione) groups. The molecule features a 3-methyl substituent and a thioxomethylamino group linked to a 2-hydroxyethylamino moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical intermediates or bioactive agents. Its synthesis likely involves nucleophilic substitutions or cyclization reactions, similar to methods described for analogous sulfur heterocycles .

Properties

Molecular Formula

C8H16N2O3S2

Molecular Weight

252.4 g/mol

IUPAC Name

1-(2-hydroxyethyl)-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea

InChI

InChI=1S/C8H16N2O3S2/c1-8(2-5-15(12,13)6-8)10-7(14)9-3-4-11/h11H,2-6H2,1H3,(H2,9,10,14)

InChI Key

SACVKLIHOSVAEB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCS(=O)(=O)C1)NC(=S)NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(2-Hydroxyethyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiolane ring and the introduction of the hydroxyethyl and thioxomethyl groups. Common reagents used in these reactions include thionyl chloride, ethylene oxide, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-({[(2-Hydroxyethyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxomethyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can replace the hydroxyethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

3-({[(2-Hydroxyethyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein modifications.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-({[(2-Hydroxyethyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione exerts its effects involves interactions with various molecular targets. The hydroxyethyl and thioxomethyl groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. Pathways involved include enzyme inhibition and modulation of cellular signaling processes.

Comparison with Similar Compounds

The compound is compared below with structurally related sulfur-containing molecules, focusing on functional groups, ring systems, and inferred properties.

Structural and Functional Group Analysis

Table 1: Structural Comparison of Key Compounds

Compound Name Key Functional Groups Ring System Sulfone Presence Notable Features
Target Compound Sulfone, thioxomethyl, hydroxyethylamino Saturated thiolane Yes Flexible ring; high polarity due to sulfone
3-[(2-hydroxyethyl)amino]-1,2-benzisothiazole-1,1-dione Sulfone, hydroxyethylamino Aromatic benzisothiazole Yes Planar aromatic system; π-conjugation
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophene, methylamino, hydroxyl Aromatic thiophene No Electrophilic reactivity; lower polarity
(E)-3-Dimethylamino-1-(1,3-thiazol-2-yl)prop-2-en-1-one Enaminone, thiazole, dimethylamino Aromatic thiazole No Conjugated enaminone; nucleophilic activity
Key Differences and Implications

Ring System and Aromaticity The target compound’s saturated thiolane ring lacks π-conjugation, reducing reactivity toward electrophilic substitution compared to aromatic analogs like benzisothiazole or thiophene derivatives. This saturation may enhance stability under oxidative conditions . In contrast, benzisothiazole derivatives (e.g., ) exhibit planar aromatic structures, enabling π-π stacking interactions in biological systems. Their synthesis often involves cyclization of ortho-aminothiophenol derivatives .

Sulfones also deactivate adjacent groups, reducing susceptibility to nucleophilic attack .

Substituent Effects The thioxomethylamino group in the target compound introduces additional hydrogen-bonding capacity compared to simpler amino groups in benzisothiazole derivatives. This may influence binding affinity in pharmacological contexts. Enaminone derivatives () feature conjugated systems that facilitate cycloaddition reactions, whereas the target’s structure lacks such conjugation, limiting similar reactivity .

Biological Activity

The compound 3-({[(2-Hydroxyethyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione , often referred to in research contexts, is a thioxomethyl derivative with potential biological applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic uses.

Chemical Structure and Properties

The compound's structure includes a thioxomethyl group, hydroxyethylamine moiety, and a methylthiolane core. Its molecular formula is C₈H₁₃N₃O₂S₂, and it exhibits properties typical of thiolane derivatives, such as reactivity towards electrophiles and potential antioxidant activity.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit various biological activities, including:

  • Antioxidant Properties : Compounds containing thioxomethyl groups have been shown to scavenge free radicals and reduce oxidative stress in cells.
  • Anticancer Activity : Studies report that thioxomethyl derivatives can induce apoptosis in cancer cells, particularly through DNA fragmentation pathways.
  • Neuroprotective Effects : Some derivatives have demonstrated protective effects against neurodegenerative conditions by modulating neurotransmitter levels.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound may inhibit key enzymes involved in cell cycle progression.
  • Induction of Apoptosis : It can activate caspase pathways leading to programmed cell death in malignant cells.
  • Antioxidative Mechanisms : By upregulating antioxidant enzymes, the compound reduces cellular oxidative damage.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds:

  • Cytotoxicity Against Tumor Cell Lines : Research has shown that thioxomethyl derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a study indicated that compounds with similar structures effectively induced apoptosis in human oral squamous cell carcinoma lines (HSC-2 and HSC-3) .
Cell LineIC50 (µM)Mechanism
HSC-215Apoptosis induction
HSC-325DNA fragmentation
HGF>50Resistance observed
  • Neuroprotective Studies : In vitro studies have shown that related compounds protect neuronal cells from oxidative stress-induced damage . The mechanism involves modulation of the Nrf2 pathway, enhancing the expression of cytoprotective genes.

Comparative Analysis

A comparative analysis with other known thioxomethyl compounds reveals the following:

Compound NameBiological ActivityReference
Compound AAntioxidant
Compound BAnticancer
Compound CNeuroprotective

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